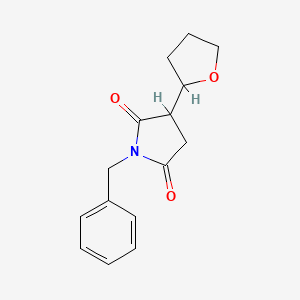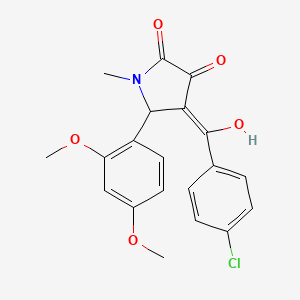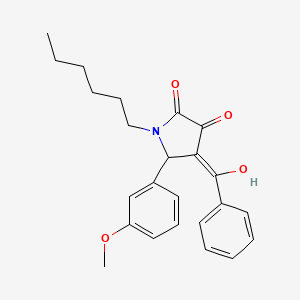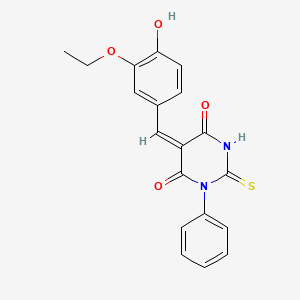![molecular formula C21H23N3O3 B3897887 2-(3-{3-[5-(1-piperidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazol-1-yl)ethanol](/img/structure/B3897887.png)
2-(3-{3-[5-(1-piperidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazol-1-yl)ethanol
Vue d'ensemble
Description
2-(3-{3-[5-(1-piperidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazol-1-yl)ethanol, also known as PF-06282999, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications.
Mécanisme D'action
2-(3-{3-[5-(1-piperidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazol-1-yl)ethanol acts as a selective agonist of the G protein-coupled receptor GPR40, which is involved in glucose homeostasis and insulin secretion. It has been shown to stimulate insulin secretion in vitro and in vivo, suggesting its potential as a treatment for type 2 diabetes. This compound also modulates the activity of other G protein-coupled receptors, including the dopamine D2 receptor and the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects:
This compound has been shown to increase insulin secretion and improve glucose tolerance in animal models of type 2 diabetes. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. This compound has been shown to have anti-inflammatory effects in vitro and in vivo, suggesting its potential as a treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-{3-[5-(1-piperidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazol-1-yl)ethanol has several advantages for lab experiments, including its high selectivity for GPR40 and its ability to stimulate insulin secretion. However, its limited solubility in aqueous solutions and its relatively short half-life may limit its use in certain experiments.
Orientations Futures
For research on 2-(3-{3-[5-(1-piperidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazol-1-yl)ethanol include further studies on its potential as a treatment for type 2 diabetes, Alzheimer's disease, and schizophrenia. It may also be studied for its potential as a treatment for other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Further studies on its mechanism of action and its effects on other physiological processes may also be conducted.
Applications De Recherche Scientifique
2-(3-{3-[5-(1-piperidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazol-1-yl)ethanol has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to modulate the activity of G protein-coupled receptors, which are involved in various physiological processes. This compound has also been studied for its potential as a treatment for pain and inflammation.
Propriétés
IUPAC Name |
[5-[3-[1-(2-hydroxyethyl)pyrazol-3-yl]phenyl]furan-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-14-13-24-12-9-18(22-24)16-5-4-6-17(15-16)19-7-8-20(27-19)21(26)23-10-2-1-3-11-23/h4-9,12,15,25H,1-3,10-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEWIANBUGHGGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(O2)C3=CC=CC(=C3)C4=NN(C=C4)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3897808.png)

![4-methyl-5-{3-[5-(1-methyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]propyl}-1,3-thiazole](/img/structure/B3897816.png)
![2-{[(3-phenyl-1H-1,2,4-triazol-5-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3897820.png)


![N-(2-(4-fluorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3897838.png)
![4-[(4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B3897839.png)
![N-{2-(3,4-dimethoxyphenyl)-1-[(4-methyl-1-piperazinyl)carbonyl]vinyl}-4-methoxybenzamide](/img/structure/B3897840.png)

![N-[2-(4-bromophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-4-methoxybenzamide](/img/structure/B3897865.png)
![2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]-N-(3-methylphenyl)acrylamide](/img/structure/B3897893.png)
![N-{2-(3,4-dimethoxyphenyl)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]vinyl}benzamide](/img/structure/B3897897.png)
![(5-bromo-4-{2-[hydroxy(diphenyl)acetyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetic acid](/img/structure/B3897904.png)